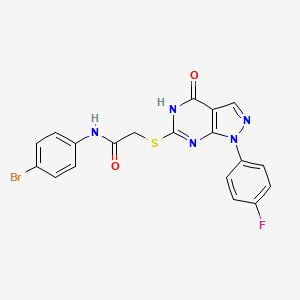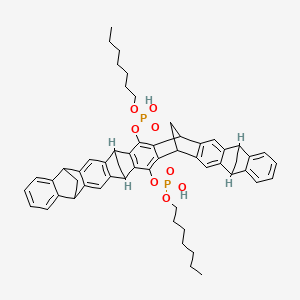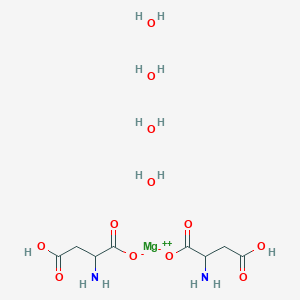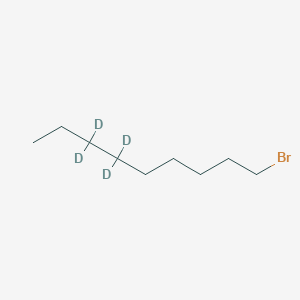
D-Fructose-13C,d2-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Fructose-13C,d2-1 is a labeled form of D-Fructose, a naturally occurring monosaccharide found in many plants. This compound is specifically labeled with carbon-13 and deuterium, making it useful for various scientific research applications, particularly in the fields of metabolic studies and tracer experiments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of D-Fructose-13C,d2-1 involves the incorporation of stable isotopes of carbon-13 and deuterium into the D-Fructose molecule. This can be achieved through chemical synthesis or biosynthetic methods. One common approach is to start with a precursor molecule that contains the desired isotopic labels and then convert it to D-Fructose through a series of chemical reactions. The reaction conditions typically involve the use of specific catalysts and controlled environments to ensure the incorporation of the isotopes at the correct positions .
Industrial Production Methods: Industrial production of this compound is generally carried out in specialized facilities equipped to handle isotopic labeling. The process involves large-scale synthesis using labeled precursors and advanced purification techniques to obtain high-purity this compound. The production is carefully monitored to ensure the consistency and quality of the labeled compound .
Analyse Des Réactions Chimiques
Types of Reactions: D-Fructose-13C,d2-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often studied to understand the metabolic pathways and the behavior of the labeled compound in different environments .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound, leading to the formation of various oxidation products.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce this compound, resulting in the formation of reduced sugar alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of D-Glucaric acid, while reduction can produce D-Sorbitol .
Applications De Recherche Scientifique
D-Fructose-13C,d2-1 has a wide range of scientific research applications:
Chemistry: Used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study the structure and dynamics of molecules.
Biology: Employed in metabolic studies to trace the pathways of fructose metabolism in living organisms.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and processes that require precise isotopic labeling.
Mécanisme D'action
The mechanism of action of D-Fructose-13C,d2-1 involves its incorporation into metabolic pathways where it behaves similarly to natural D-Fructose. The labeled isotopes allow researchers to track the movement and transformation of the compound within biological systems. The molecular targets and pathways involved include glycolysis, gluconeogenesis, and the pentose phosphate pathway .
Comparaison Avec Des Composés Similaires
D-Fructose-13C-1: Labeled with carbon-13 at a specific position, used for similar tracer studies.
D-Fructose-6,6-d2: Labeled with deuterium at specific positions, used in metabolic studies.
D-Fructose-13C6: Fully labeled with carbon-13, used for comprehensive metabolic tracing .
Uniqueness: D-Fructose-13C,d2-1 is unique due to its dual labeling with both carbon-13 and deuterium, providing enhanced sensitivity and specificity in tracer studies.
Propriétés
Formule moléculaire |
C6H12O6 |
|---|---|
Poids moléculaire |
183.16 g/mol |
Nom IUPAC |
(3S,4R,5R)-1,1-dideuterio-1,3,4,5,6-pentahydroxy(113C)hexan-2-one |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m1/s1/i2+1D2 |
Clé InChI |
BJHIKXHVCXFQLS-UFFNAFTLSA-N |
SMILES isomérique |
[2H][13C]([2H])(C(=O)[C@H]([C@@H]([C@@H](CO)O)O)O)O |
SMILES canonique |
C(C(C(C(C(=O)CO)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2S)-2-acetamido-5-[formyl(hydroxy)amino]-N-[(2S)-2-[3-[(2S,5S)-5-[3-[formyl(hydroxy)amino]propyl]-3,6-dioxopiperazin-2-yl]propyl-hydroxyamino]-3-hydroxypropanoyl]pentanamide](/img/structure/B12390544.png)
![(4S)-4-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S,3R)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12390550.png)


![(1R,2S,5R)-1-amino-5-(2-boronoethyl)-2-[(dimethylamino)methyl]cyclohexane-1-carboxylic acid](/img/structure/B12390572.png)

![3,18-Dihydroxy-14-[[2-[2-[[3-hydroxy-2-[methyl(10-methylundecanoyl)amino]propanoyl]amino]propanoylamino]acetyl]-methylamino]-11-methyl-10,13-dioxo-9,12-diazatricyclo[13.3.1.12,6]icosa-1(18),2,4,6(20),15(19),16-hexaene-8-carboxylic acid](/img/structure/B12390593.png)


![4-amino-1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2-thione](/img/structure/B12390610.png)
![1-[(2R,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidine-2,4-dione](/img/structure/B12390618.png)
